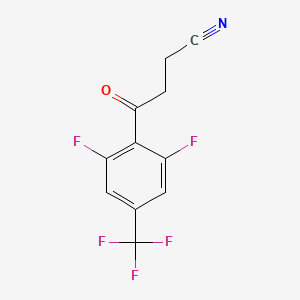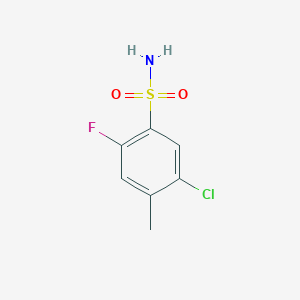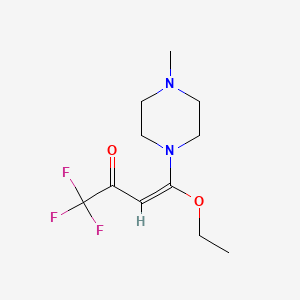
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is a synthetic organic compound that belongs to the class of fluorinated ketones. This compound is characterized by the presence of a trifluoromethyl group, an ethoxy group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one typically involves multiple steps:
Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-butan-2-one: Similar structure but lacks the double bond.
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, while the piperazine ring can facilitate interactions with biological targets.
Propriétés
Formule moléculaire |
C11H17F3N2O2 |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H17F3N2O2/c1-3-18-10(8-9(17)11(12,13)14)16-6-4-15(2)5-7-16/h8H,3-7H2,1-2H3/b10-8+ |
Clé InChI |
IUOFIYWZJKVCNS-CSKARUKUSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCN(CC1)C |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


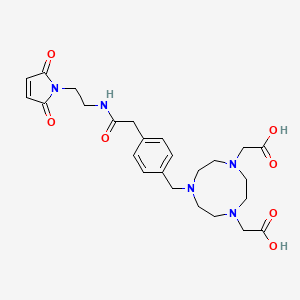
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
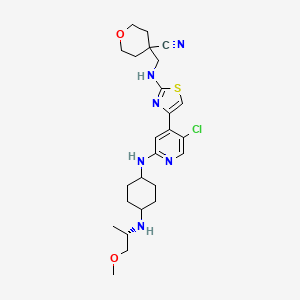
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)

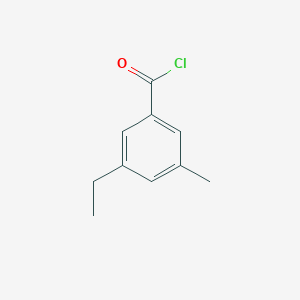

![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
